Edrophonium Chloride

描述

This compound is the chloride salt form of edrophonium, a short and rapid-acting cholinesterase inhibitor with parasympathomimetic activity. Echothiophate chloride potentiates the action of endogenous acetylcholine by inhibiting acetylcholinesterase that hydrolyzes acetylcholine. When applied topically to the eye, this agent prolongs stimulation of the parasympathetic receptors at the neuromuscular junctions of the longitudinal muscle of the ciliary body. Contraction of longitudinal muscle pulls on the scleral spur, and opens the trabecular meshwork, thereby increases aqueous humor outflow from the eye and reduces intraocular pressure.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1951.

See also: Edrophonium (has active moiety).

属性

IUPAC Name |

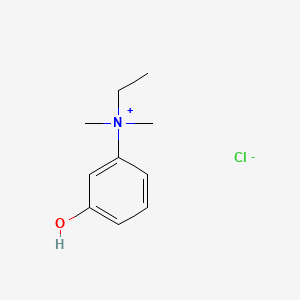

ethyl-(3-hydroxyphenyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKDSDJJOVIHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

312-48-1 (Parent) | |

| Record name | Edrophonium chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022978 | |

| Record name | Edrophonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116-38-1 | |

| Record name | Edrophonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edrophonium chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edrophonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edrophonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edrophonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDROPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO611KSM5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edrophonium Chloride on Cholinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium chloride is a short-acting, reversible acetylcholinesterase (AChE) inhibitor. Its primary pharmacological action is the inhibition of the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine (ACh) at cholinergic synapses. This accumulation potentiates the action of ACh on both nicotinic and muscarinic receptors. This guide provides a detailed technical overview of the mechanism of action of this compound, including its molecular interactions, effects on cholinergic receptor subtypes, and the experimental methodologies used to elucidate these actions.

Introduction

This compound is a quaternary ammonium compound that has been historically utilized as a diagnostic agent for myasthenia gravis (the Tensilon test) and for reversing the effects of non-depolarizing neuromuscular blocking agents.[1][2][3] Its rapid onset and short duration of action make it a valuable tool in clinical and research settings.[1][4] The principal mechanism of edrophonium is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][5][6] This inhibition leads to an increased concentration and prolonged residence time of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both neuromuscular junctions and autonomic synapses.[7][8]

Molecular Mechanism of Action

Inhibition of Acetylcholinesterase (AChE)

Edrophonium is a non-covalent, reversible inhibitor of AChE.[9] The interaction is primarily electrostatic. The positively charged quaternary ammonium group of edrophonium binds to the anionic subsite of the AChE active site, which is rich in aromatic amino acids.[10] This binding is further stabilized by hydrogen bonds.[11] Unlike organophosphates or carbamates, edrophonium does not form a covalent bond with the serine residue in the esteratic subsite of the enzyme, which accounts for its rapid reversibility and short duration of action.[11] Some studies suggest that edrophonium binds to an allosteric site involving serine-103, in contrast to other AChE inhibitors like neostigmine and pyridostigmine which bind to the active site.[12]

Effects on Cholinergic Receptors

The primary effects of edrophonium on cholinergic receptors are indirect, resulting from the increased synaptic concentration of acetylcholine.[13] ACh acts on two main types of receptors: nicotinic and muscarinic.[13][14]

-

Nicotinic Acetylcholine Receptors (nAChRs): Located at the neuromuscular junction, autonomic ganglia, and in the central nervous system, nAChRs are ligand-gated ion channels.[2] The accumulation of ACh leads to enhanced stimulation of nAChRs, which in the neuromuscular junction, results in increased muscle contraction.[13] This is the basis for the transient improvement in muscle strength observed in myasthenia gravis patients upon administration of edrophonium.[3] However, at higher concentrations, edrophonium can directly interact with nAChRs, acting as a channel blocker and enhancing receptor desensitization.[15]

-

Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are found in various organs innervated by the parasympathetic nervous system, as well as in the central nervous system.[2] Increased ACh levels stimulate mAChRs, leading to parasympathomimetic effects such as bradycardia, increased salivation, and gastrointestinal motility.[13] There is also evidence to suggest that edrophonium can act as a direct competitive antagonist at M2 and M3 muscarinic receptor subtypes, albeit with lower affinity than its action on AChE.[16]

Quantitative Data

The following tables summarize the quantitative data on the interaction of this compound with acetylcholinesterase and cholinergic receptors.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound

| Enzyme Source | Parameter | Value (µM) | Reference |

| Human Erythrocytes | Ki | 0.2 | [5] |

| Human Erythrocytes | IC50 | 0.2 | [5] |

| Purified Calf Forebrain | Ki | 0.2 | [5] |

| Purified Calf Forebrain | IC50 | 0.05 | [5][6] |

| Purified Octopus Brain | Ki | 0.4 | [5] |

| Purified Octopus Brain | IC50 | 0.5 | [5][6] |

Table 2: Interaction of this compound with Cholinergic Receptors

| Receptor Subtype | Species/System | Parameter | Value | Reference |

| Muscarinic M2 | Guinea Pig Atria | Apparent Dissociation Constant | 21 µM | [16] |

| Muscarinic M3 | Guinea Pig Submandibular Gland | Apparent Dissociation Constant | 34 µM | [16] |

| Cardiac Muscarinic | Guinea Pig | pA2 | 4.61 | [16] |

| Tracheal Muscarinic | Guinea Pig | pA2 | 4.03 | [16] |

| Nicotinic (α2βγδ) | Xenopus laevis Oocytes | IC50 (-60 mV) | 82.1 µM | [15] |

| Nicotinic (α2βγδ) | Xenopus laevis Oocytes | IC50 (-90 mV) | 50.8 µM | [15] |

| Nicotinic (α2βγδ) | Xenopus laevis Oocytes | IC50 (-120 mV) | 41.1 µM | [15] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and create a series of dilutions in phosphate buffer.

-

In a 96-well plate, add 20 µL of the different concentrations of this compound solution to respective wells. Include a control well with buffer only.

-

Add 10 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a reaction mixture containing 154 µL of assay buffer, 1 µL of substrate, and 0.5 µL of DNTB for each well.[17]

-

Initiate the reaction by adding 150 µL of the reaction mixture to each well.[17]

-

Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute) for 10 minutes using a microplate reader.[17]

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of edrophonium.

-

Determine the percentage of inhibition for each edrophonium concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the edrophonium concentration to determine the IC50 value.

Radioligand Binding Assay for Muscarinic Receptors

This assay measures the competitive binding of edrophonium to muscarinic receptors using a radiolabeled antagonist.

Principle: The ability of edrophonium to displace a specific high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) from muscarinic receptors in a tissue membrane preparation is quantified.

Materials:

-

Tissue preparation rich in muscarinic receptors (e.g., guinea pig atrial or submandibular gland membranes)

-

[3H]N-methylscopolamine ([3H]NMS)

-

This compound solutions of varying concentrations

-

Atropine (for determining non-specific binding)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare membrane homogenates from the desired tissue.

-

In reaction tubes, add a fixed concentration of [3H]NMS, the membrane preparation, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of atropine to a set of tubes instead of edrophonium.

-

Incubate the tubes at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each edrophonium concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the edrophonium concentration to determine the IC50 or Ki value.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound at the cholinergic synapse.

Caption: Interaction of Acetylcholine and Edrophonium with the AChE active site.

Caption: Experimental workflows for studying Edrophonium's effects.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Myasthenia gravis - Wikipedia [en.wikipedia.org]

- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 4. mims.com [mims.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound [glowm.com]

- 9. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Edrophonium - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Edrophonium Chloride synthesis and purification for research use

An In-depth Technical Guide to the Synthesis and Purification of Edrophonium Chloride for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (N-Ethyl-3-hydroxy-N,N-dimethylbenzenaminium chloride) for research applications. The methodologies outlined are based on established chemical principles and analytical standards, ensuring the production of a high-purity compound suitable for scientific investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 3-dimethylaminophenol with an ethylating agent, such as ethyl bromide, to form the quaternary ammonium bromide salt. This reaction is a classic example of the Menshutkin reaction. The second step involves an anion exchange to replace the bromide ion with a chloride ion.[1]

Chemical Synthesis Pathway

The synthesis begins with the quaternization of the tertiary amine in 3-dimethylaminophenol, followed by a salt metathesis reaction to yield the final chloride salt.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Edrophonium Bromide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-dimethylaminophenol (1.0 eq).

-

Dissolve the starting material in a suitable solvent, such as acetonitrile or ethanol.

-

Add ethyl bromide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, collect the crude Edrophonium Bromide by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the crude solid with a non-polar solvent like diethyl ether to remove unreacted starting materials.

Step 2: Synthesis of this compound

-

Dissolve the crude Edrophonium Bromide in a minimal amount of a water/ethanol mixture.

-

In a separate flask, prepare a solution of silver chloride (AgCl) (1.05 eq) in a similar solvent system. Note: AgCl has low solubility and will form a suspension.

-

Add the AgCl suspension to the Edrophonium Bromide solution and stir vigorously at room temperature for 2-3 hours, protected from light. Silver bromide (AgBr), which is less soluble than AgCl, will precipitate.

-

Monitor the completion of the anion exchange by testing for the absence of bromide ions in the supernatant (e.g., with silver nitrate test).

-

Remove the precipitated AgBr by filtration through a fine filter medium (e.g., Celite).

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

Data Presentation: Synthesis Reactants

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 3-Dimethylaminophenol | 137.18 | 1.0 |

| Ethyl Bromide | 108.97 | 1.1 |

| Silver Chloride | 143.32 | 1.05 |

Purification of this compound

As a quaternary ammonium compound (QAC), this compound can be challenging to purify due to its high polarity and salt-like nature.[2] Common methods include recrystallization and chromatographic techniques. The choice of method depends on the nature of the impurities and the desired final purity.

Purification Workflow

A typical workflow for purifying the crude product involves selecting an appropriate method, isolating the pure compound, and drying it thoroughly.

Caption: General workflow for the purification of this compound.

Experimental Protocols: Purification

Protocol 1: Recrystallization Recrystallization is a common and effective method for purifying solid compounds.[3] The selection of an appropriate solvent is critical. This compound is very soluble in water and freely soluble in ethanol.[4] A mixture of these, or an ethanol/diethyl ether system, is often suitable.

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to completely dissolve the solid.

-

If impurities remain undissolved, perform a hot filtration.

-

Slowly add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) to the clear solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove residual soluble impurities.

-

Dry the crystals under vacuum to remove all traces of solvent. The Japanese Pharmacopoeia specifies drying in a vacuum over phosphorus (V) oxide for 3 hours.[4]

Protocol 2: Chromatographic Purification For impurities that are difficult to remove by recrystallization, chromatographic methods can be employed. Due to the ionic nature of this compound, normal-phase silica gel chromatography can be challenging.[2] However, techniques like normal-phase ion-pair chromatography have proven effective for purifying QACs.[2]

-

Prepare a stationary phase (e.g., silica gel).

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Prepare a mobile phase consisting of a solvent mixture (e.g., methanol/chloroform/ammonia)[4] or a system using a mobile phase additive like sodium bromide to improve elution.[2]

-

Load the sample onto the column and elute with the mobile phase.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Quality Control

After purification, the identity and purity of this compound must be confirmed using various analytical techniques. Commercial research-grade this compound typically has a purity of ≥98% by HPLC.

Quality Control Workflow

A series of analytical tests are performed to ensure the final product meets the required specifications for research use.

Caption: Quality control workflow for final product validation.

Analytical Methods and Specifications

The following table summarizes key quality control tests and their typical specifications, largely derived from pharmacopoeial standards.[4]

| Test | Method | Specification |

| Appearance | Visual Inspection | White crystals or crystalline powder.[4] |

| Identity A | Colorimetric Test | Addition of Iron (III) chloride solution develops a light red-purple color.[4] |

| Identity B | Qualitative Test for Chloride | A solution (1 in 50) responds to standard tests for chloride ions.[4] |

| Purity (Related Substances) | Thin-Layer Chromatography (TLC) | Plate: Silica gel with fluorescent indicator. Mobile Phase: Methanol, Chloroform, Ammonia (16:4:1). Detection: UV light (254 nm). Result: Impurity spots are not more intense than a standard solution (e.g., 1.0%).[4] |

| Assay (Purity) | HPLC or Potentiometric Titration | ≥ 98.0% when dried.[4] Titration with 0.1 mol/L perchloric acid in acetic anhydride/acetic acid.[4] |

| Melting Point | Capillary Method | 166 - 171°C (with decomposition).[4] |

| Loss on Drying | Gravimetric (Vacuum) | Not more than 0.20% (1g, in vacuum, P4O10, 3 hours).[4] |

| Heavy Metals | Colorimetric Limit Test | Not more than 20 ppm.[4] |

Mechanism of Action: Acetylcholinesterase Inhibition

For researchers using this compound, understanding its mechanism of action is crucial. It is a rapid-onset, short-acting, and reversible acetylcholinesterase (AChE) inhibitor.[1][5] By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction, thereby increasing the concentration and prolonging the effect of ACh in the synaptic cleft.[6][7][8]

Caption: Mechanism of action of this compound.

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers should always perform these procedures with appropriate safety precautions in a certified laboratory setting. The specific reaction conditions and purification methods may require optimization based on the scale of the synthesis and the available laboratory equipment.

References

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]

- 3. mt.com [mt.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

Pharmacokinetics and pharmacodynamics of Edrophonium Chloride in animal models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Edrophonium Chloride in Animal Models

Introduction

This compound is a rapid-onset, short-acting, and reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] As a quaternary ammonium compound, it is primarily used in veterinary and human medicine for the diagnosis of myasthenia gravis (the "Tensilon test") and for the reversal of neuromuscular blockade induced by non-depolarizing muscle relaxants.[1][4][5][6] Its distinct pharmacokinetic and pharmacodynamic properties make it a valuable tool in both clinical and research settings. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a specific focus on data obtained from animal models, to support researchers, scientists, and drug development professionals.

Pharmacodynamics: The Mechanism of Action

The primary pharmacodynamic effect of edrophonium is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction and other cholinergic synapses.[1][4][5][7][8]

Mechanism of Action:

-

Enzyme Inhibition : Edrophonium reversibly binds to the anionic site of the acetylcholinesterase enzyme.[9] This binding is transient, which accounts for the drug's short duration of action.[1][5]

-

Increased Acetylcholine : By inhibiting AChE, edrophonium prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft.[4][5]

-

Enhanced Neuromuscular Transmission : The increased concentration of ACh enhances the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, thereby improving neuromuscular transmission and increasing muscle strength.[1][4][7]

In addition to its primary anticholinesterase activity, edrophonium also appears to have a direct cholinomimetic effect on skeletal muscle.[9] However, at clinically relevant concentrations, it can also produce a concentration-dependent inhibition of the nAChR itself and enhance its desensitization, which may explain its reduced efficacy in reversing profound neuromuscular block compared to other agents.[10]

Caption: Signaling pathway at the neuromuscular junction showing Edrophonium's inhibition of AChE.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of edrophonium is characterized by rapid onset and a short duration of action.[1] As a quaternary ammonium compound, its charge renders it relatively insoluble in lipids, which significantly influences its absorption and distribution.[9]

Absorption and Distribution

Edrophonium is poorly absorbed from the gastrointestinal tract, skin, and lungs, and therefore it is not administered orally.[9] Following intravenous administration in rats, the plasma concentration-time curve is best described by a three-compartment model.[11] Due to its structure, it does not readily cross the blood-brain barrier at moderate doses.[9]

Metabolism and Excretion

Edrophonium is not hydrolyzed by cholinesterases.[9] In Wistar rats, a significant portion of the drug is metabolized in the liver to form edrophonium glucuronide.[12][13] The primary route of elimination is renal excretion, with studies in humans showing that approximately 67% of a dose is excreted in the urine.[7] Animal studies confirm this, with renal excretion accounting for about 70% of elimination.[9] Additionally, biliary excretion of both unchanged drug and its glucuronide metabolite has been demonstrated in rats, accounting for approximately 5% of the dose within 6 hours.[12][13]

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Species | Value | Route | Notes | Source |

|---|---|---|---|---|---|

| Elimination Half-life | Human | 33 - 110 min | IV | For comparison | [7] |

| Biliary Excretion | Wistar Rat | ~5% of dose in 6 hrs | IV | Primarily as edrophonium glucuronide | [12][13] |

| Renal Excretion | General Animal Studies | ~70% of elimination | Parenteral | Primary route of elimination | [9] |

| Plasma Concentration Model | Wistar & Gunn Rats | Triexponential (3-compartment) | IV | Studied in rats with ligated renal pedicles |[11] |

Quantitative Pharmacodynamic Data

The primary pharmacodynamic effect of edrophonium is the antagonism of neuromuscular blockade. Its potency and efficacy have been evaluated in several animal models.

Table 2: Pharmacodynamic Effects and Doses of this compound in Animal Models

| Species | Dose | Experimental Context | Observed Effect | Source |

|---|---|---|---|---|

| Cat | 0.1 mg/kg | IV administration | Rapid stimulation of the intact intestine, followed by relaxation. | [9] |

| Cat | N/A | Sciatic nerve tibial muscle prep | Rapid onset and short duration (<10 min) antagonism of tubocurarine paralysis. | [9] |

| Dog | 0.25 - 0.5 mg/kg | IV with Atropine | Reversal of vecuronium-induced neuromuscular blockade. | [14] |

| Dog | 0.5 mg/kg | IV | Used to reverse shallow neuromuscular block (TOF ratio ≥0.9) without recurarization. | [15] |

| Dog | N/A | IV administration | Potentiated the depressor effects of acetylcholine for about 15 minutes. | [9] |

| Mouse | 0.2 mg/kg | N/A | Neuromuscular transmission anticurare dose. |[9] |

Table 3: Acute Toxicity of this compound in Animal Models

| Species | Route | LD50 (mg/kg) | Source |

|---|---|---|---|

| Mouse | i.v. | 1.1 | [9] |

| Mouse | i.p. | 3.6 | [9] |

| Mouse | s.c. | 5.8 | [9] |

| Mouse | oral | 31.0 | [9] |

| Rat | i.v. | 2.1 | [9] |

| Rat | i.p. | 6.5 | [9] |

| Rat | s.c. | 10.0 | [9] |

| Rat | oral | 42.0 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of typical experimental protocols used in animal models to study edrophonium.

Protocol 1: Reversal of Neuromuscular Blockade in Dogs

This protocol is based on studies evaluating the antagonism of vecuronium-induced blockade.[14][15]

-

Animal Model : Beagle dogs.[15]

-

Anesthesia : Anesthesia is induced with propofol and maintained with an inhalant anesthetic like isoflurane, sometimes supplemented with agents like dexmedetomidine.[15]

-

Neuromuscular Blockade Induction : A non-depolarizing neuromuscular blocking agent, such as vecuronium (0.1 mg/kg IV), is administered to induce blockade.[15]

-

Monitoring : Neuromuscular function is monitored using acceleromyography or mechanomyography of a suitable muscle (e.g., ulnaris lateralis) following supramaximal stimulation of the corresponding nerve (e.g., ulnar nerve). The train-of-four (TOF) ratio is a key parameter.

-

Drug Administration : Once a stable, deep, or shallow level of blockade is achieved (e.g., spontaneous recovery to a TOF ratio ≥0.9), edrophonium is administered intravenously.[15] To counteract muscarinic side effects (e.g., bradycardia), atropine is typically co-administered or given prior to edrophonium.[14][15]

-

Data Collection : The TOF ratio and twitch heights (T1, T4) are recorded continuously to measure the speed of onset and completeness of reversal. Cardiovascular parameters like heart rate and blood pressure are also monitored.[14]

Caption: A typical experimental workflow for evaluating the reversal of neuromuscular blockade.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a method for determining the metabolism and excretion of edrophonium.[12][13]

-

Animal Model : Wistar rats.[12]

-

Drug Administration : Radiolabeled (e.g., ¹⁴C) this compound is administered intravenously to allow for tracing of the parent drug and its metabolites.

-

Sample Collection :

-

Bile : For studies of biliary excretion, the common bile duct is cannulated, and bile is collected at timed intervals (e.g., over 6 hours).[12]

-

Plasma : Blood samples are collected serially to determine the plasma concentration-time curve.

-

Urine and Feces : Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

-

Analysis :

-

Radioactivity in samples is quantified using liquid scintillation counting.

-

The chemical identity of the radioactive components (parent drug vs. metabolites) is determined using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]

-

-

Data Modeling : Plasma concentration data is fitted to a pharmacokinetic model (e.g., a three-compartment model) to calculate parameters like half-life, volume of distribution, and clearance.[11]

Conclusion

Animal models have been indispensable in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies demonstrate that edrophonium is a rapid-acting, reversible AChE inhibitor with a short duration of action, primarily eliminated via the kidneys. Its pharmacodynamic effects are dose-dependent and have been well-characterized, particularly its ability to antagonize non-depolarizing neuromuscular blockers. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in neuromuscular research and the development of related pharmaceutical agents.

References

- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Edrophonium - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound [glowm.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of [14C]-edrophonium in normal wistar rats and homozygous gunn rats with ligated renal pedicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Excretion of 14 C-edrophonium and its metabolites in bile: role of the liver cell and the peribiliary vascular plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Excretion of 14C-edrophonium and its metabolites in bile: Role of the liver cell and the peribiliary vascular plexus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Edrophonium for the antagonism of neuromuscular blockade in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of neostigmine or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of the Tensilon Test for Myasthenia Gravis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myasthenia gravis (MG) is an autoimmune disorder characterized by fluctuating muscle weakness and fatigability. The underlying pathology involves an antibody-mediated attack on components of the postsynaptic membrane at the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine receptors (nAChRs). The Tensilon (edrophonium chloride) test, although largely discontinued in routine clinical diagnosis due to safety concerns and the availability of more specific diagnostic methods, remains a valuable tool in research settings.[1][2] Its rapid and transient reversal of muscle weakness provides a dynamic in vivo method to study the functional consequences of neuromuscular transmission impairment and the effects of potential therapeutic agents. This technical guide delves into the fundamental principles of the Tensilon test, offering detailed methodologies for its application in myasthenia gravis research.

Core Principles: The Cholinergic Synapse in Myasthenia Gravis and the Action of Edrophonium

The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber. This communication is mediated by the neurotransmitter acetylcholine (ACh). In healthy individuals, ACh released from the presynaptic terminal binds to nAChRs on the postsynaptic muscle membrane, leading to depolarization and muscle contraction. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh in the synaptic cleft.[3]

In myasthenia gravis, autoantibodies disrupt neuromuscular transmission by:

-

Binding to nAChRs, thereby blocking the binding of ACh.

-

Causing the cross-linking and subsequent internalization and degradation of nAChRs.

-

Activating the complement cascade, leading to damage of the postsynaptic membrane.

This results in a reduced number of functional nAChRs, leading to a decreased response to ACh and consequently, muscle weakness.

This compound, the active component of Tensilon, is a short-acting, reversible acetylcholinesterase inhibitor.[4][5] By inhibiting AChE, edrophonium increases the concentration and prolongs the residence time of ACh in the synaptic cleft.[3] This allows for more ACh to bind to the remaining functional nAChRs, thereby amplifying the postsynaptic response and transiently improving muscle strength in individuals with myasthenia gravis.[4][6] The rapid onset and short duration of action of edrophonium make it a useful diagnostic and research tool.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Tensilon test and the pharmacokinetics of edrophonium.

| Parameter | Ocular Myasthenia Gravis | Generalized Myasthenia Gravis | Specificity | Reference |

| Sensitivity | 92% | 88% | 97% | [7] |

| Parameter | Value | Reference |

| Onset of Action | 30-60 seconds | [3] |

| Duration of Action | 5-10 minutes | [8] |

| Half-life (elimination) | 33-110 minutes | [4] |

Experimental Protocols

In Vivo Administration in a Clinical Research Setting

This protocol outlines the administration of the Tensilon test in a controlled research environment.

Materials:

-

This compound (Tensilon) solution (typically 10 mg/mL)

-

Atropine sulfate solution (0.4 mg/mL) for management of potential cholinergic side effects

-

Normal saline for placebo control and flushing

-

Syringes and intravenous (IV) catheters

-

Cardiac and respiratory monitoring equipment

-

Resuscitation equipment

Procedure:

-

Informed Consent and Baseline Assessment: Obtain informed consent from the participant. Conduct a thorough baseline neurological examination, focusing on quantifiable measures of muscle strength (e.g., ptosis measurement, grip strength, vital capacity).[9]

-

IV Access: Establish intravenous access.

-

Test Dose: Administer an initial test dose of 1-2 mg of this compound intravenously.[10]

-

Observation: Observe the participant for 30-60 seconds for any adverse reactions (e.g., bradycardia, bronchospasm) and for any improvement in muscle strength.[8]

-

Full Dose Administration: If no adverse effects are observed, administer the remaining 8 mg of this compound. Some protocols suggest incremental doses of 3 mg and 5 mg.[2]

-

Muscle Strength Assessment: Immediately and continuously assess muscle strength in the previously identified weak muscle groups. Objective and quantifiable measurements are crucial for research purposes.

-

Monitoring: Continuously monitor vital signs (heart rate, blood pressure, respiratory rate) throughout the procedure and for at least 30 minutes post-administration.[9]

-

Antidote Administration: Have atropine readily available to counteract any severe muscarinic side effects. The typical dose of atropine is 0.4-0.6 mg IV.[11]

-

Placebo Control: For double-blind, placebo-controlled studies, a saline injection should be administered in a randomized order.

In Vivo Administration in a Preclinical Research Setting (Rodent Model)

This protocol is a general guideline for the use of edrophonium in a rodent model of experimental autoimmune myasthenia gravis (EAMG).

Materials:

-

This compound solution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Animal scale

-

Injectable saline

-

Equipment for assessing muscle strength (e.g., grip strength meter, electromyography equipment)

Procedure:

-

Animal Preparation: Anesthetize the EAMG model animal.

-

Baseline Measurement: Obtain baseline measurements of muscle function (e.g., grip strength, compound muscle action potential (CMAP) amplitude).

-

Edrophonium Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous). The dose will need to be optimized for the specific animal model and research question, but a starting point could be in the range of 0.1-0.5 mg/kg.

-

Post-injection Monitoring: Continuously monitor the animal for changes in muscle function. The timing of peak effect will need to be determined empirically but is expected to be within minutes of administration.

-

Data Collection: Record muscle function measurements at predetermined time points post-injection.

-

Recovery: Allow the animal to recover from anesthesia and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pathophysiology of Myasthenia Gravis at the Neuromuscular Junction.

Caption: Mechanism of action of the Tensilon test in Myasthenia Gravis.

Caption: Experimental workflow for the Tensilon test in a research setting.

References

- 1. This compound [glowm.com]

- 2. Tensilon Test for Myasthenia Gravis: What to Know [verywellhealth.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Edrophonium - Wikipedia [en.wikipedia.org]

- 7. A systematic review of diagnostic studies in myasthenia gravis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. myasthenia-gravis.com [myasthenia-gravis.com]

- 9. Tensilon test - Wikipedia [en.wikipedia.org]

- 10. gpnotebook.com [gpnotebook.com]

- 11. The Tensilon test using a three-way stopcock and double syringe - PubMed [pubmed.ncbi.nlm.nih.gov]

Edrophonium Chloride: A Technical Guide to its Interaction with Nicotinic and Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium chloride is a short-acting, reversible acetylcholinesterase inhibitor. Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, leading to an increased concentration of acetylcholine (ACh) in the synaptic cleft. This accumulation of ACh results in the stimulation of both nicotinic and muscarinic acetylcholine receptors, albeit with differing effects and affinities. This technical guide provides an in-depth analysis of this compound's interactions with these two critical receptor families, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development.

Introduction

This compound's pharmacological effects are a direct consequence of its ability to potentiate the action of acetylcholine at cholinergic synapses. While its diagnostic use in myasthenia gravis is primarily attributed to its impact on nicotinic receptors at the neuromuscular junction, its broader physiological and adverse effects are mediated by interactions with both nicotinic and muscarinic receptors throughout the body.[1][2][3][4][5][6][7][8] Understanding the nuances of these interactions is crucial for its clinical application and for the development of more selective cholinergic agents.

Interaction with Muscarinic Receptors

This compound has been shown to directly interact with muscarinic acetylcholine receptors (mAChRs). Studies have demonstrated that it acts as a nonselective, competitive antagonist at M2 and M3 receptor subtypes.[9][10] This antagonistic action is noteworthy as it contrasts with the agonistic effects of the increased acetylcholine levels resulting from acetylcholinesterase inhibition.

Quantitative Data: Muscarinic Receptor Binding

The binding affinity of this compound for M2 and M3 muscarinic receptors has been quantified through radioligand binding assays. The apparent dissociation constants (Ki) indicate a micromolar affinity for these receptor subtypes.

| Receptor Subtype | Ligand | Apparent Dissociation Constant (K_i) (µM) | Hill Coefficient (n_H) | Species | Reference |

| M2 | Edrophonium | 21 | 1.02 | Guinea Pig | [9][10] |

| M3 | Edrophonium | 34 | 1.07 | Guinea Pig | [9][10] |

Experimental Protocol: Radioligand Competition Binding Assay

The determination of edrophonium's binding affinity for M2 and M3 muscarinic receptors was achieved using a radioligand competition binding assay.[9][10]

Objective: To determine the apparent dissociation constant (Ki) of this compound for M2 and M3 muscarinic receptors.

Materials:

-

Membrane preparations from guinea pig atria (rich in M2 receptors) and submandibular glands (rich in M3 receptors).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Competitor: this compound at various concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Methodology:

-

Membrane Preparation: Guinea pig atria and submandibular glands are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellets are washed and resuspended in the assay buffer.

-

Competition Assay: A fixed concentration of the radioligand [³H]NMS (typically near its K_d value) is incubated with the membrane preparations in the absence or presence of increasing concentrations of unlabeled this compound.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined. The apparent dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

References

- 1. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AID 716351 - Binding affinity to M4 muscarinic receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Edrophonium Chloride for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium chloride, a short-acting, reversible acetylcholinesterase (AChE) inhibitor, has been primarily utilized for the diagnosis of myasthenia gravis. Its mechanism of action, which involves increasing the synaptic availability of acetylcholine, aligns with the cholinergic hypothesis of Alzheimer's disease (AD). This hypothesis posits that cognitive decline in AD is partly attributable to a deficiency in cholinergic neurotransmission. Early-stage research has explored this compound as a potential diagnostic and therapeutic agent in AD. This technical guide synthesizes the available preclinical and clinical findings, providing an overview of its mechanism of action, quantitative data on its inhibitory activity, relevant experimental protocols, and the cholinergic signaling pathway implicated in Alzheimer's disease. Due to the limited volume of research specifically focused on this compound for AD, this guide also incorporates general principles and methodologies relevant to the study of acetylcholinesterase inhibitors in this context.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment. One of the earliest and most consistent neurochemical deficits observed in AD is a reduction in the activity of choline acetyltransferase, the enzyme responsible for acetylcholine synthesis, leading to a cholinergic deficit. This observation formed the basis of the cholinergic hypothesis of AD. Acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine in the synaptic cleft, represent a major class of drugs for the symptomatic treatment of AD.

This compound is a quaternary ammonium compound that acts as a competitive, reversible inhibitor of acetylcholinesterase.[1] Its rapid onset and short duration of action have made it a valuable tool for the diagnosis of myasthenia gravis (the Tensilon test).[2] While its therapeutic potential in AD is limited by its short half-life and peripheral side effects, early research has investigated its effects on cognitive and physiological parameters in AD patients. This guide provides a detailed overview of the foundational science and early clinical explorations of this compound in the context of Alzheimer's disease.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine in the synaptic cleft. By reversibly binding to the anionic site of the enzyme, edrophonium prevents acetylcholine from accessing the active site, thereby increasing the concentration and prolonging the action of acetylcholine at cholinergic synapses.[3][4] This enhancement of cholinergic neurotransmission is thought to temporarily improve cognitive function in individuals with Alzheimer's disease.

Cholinergic Synaptic Transmission and the Action of this compound

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that much of the in vitro data does not originate from studies specifically focused on Alzheimer's disease.

Table 1: In Vitro Acetylcholinesterase Inhibition

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human Red Blood Cells | 0.2 µM | [5] |

| Purified Calf Forebrain | 0.05 µM | [5] | |

| Octopus Brain | 0.5 µM | [5] | |

| Ki | Human Red Blood Cells | 0.2 µM | [5] |

| Purified Calf Forebrain | 0.2 µM | [5] | |

| Octopus Brain | 0.4 µM | [5] |

Table 2: Clinical Studies in Alzheimer's Disease

| Study | Participants | Intervention | Key Quantitative Finding | Reference |

| Agnoli et al. (1983) | Patients with Senile Dementia of the Alzheimer Type | Acute administration of this compound | Improved memory and attention performance (specific metrics not detailed in abstract). Shifted EEG spectrum towards more normal patterns. | [6] |

| Thienhaus et al. (1987) | Alzheimer's Patients vs. Healthy Elderly Controls | Administration of this compound | Peak Growth Hormone (GH) response was 2 ng/ml in Alzheimer's patients compared to 14 ng/ml in healthy controls. | [7] |

Experimental Protocols

General Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method for measuring AChE activity and its inhibition.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in appropriate buffers.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the test compound to different wells. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add DTNB followed by the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conceptual Workflow for Clinical Investigation

The following diagram illustrates a logical workflow for a clinical study investigating the effects of an acetylcholinesterase inhibitor like this compound in Alzheimer's disease patients, based on the methodologies suggested in the available literature.

Discussion and Future Directions

The early-stage research on this compound for Alzheimer's disease, while limited, provides some evidence for the potential of cholinergic modulation to impact cognitive and physiological markers of the disease. The study by Agnoli et al. suggested transient improvements in memory and attention, along with normalization of EEG patterns, following acute administration of this compound.[6] The findings from Thienhaus et al. indicated a blunted growth hormone response to edrophonium in AD patients, which could potentially serve as a diagnostic marker, although these findings have been debated.[7]

The primary limitation of this compound as a therapeutic agent for AD is its pharmacokinetic profile, characterized by a rapid onset and short duration of action.[3] Furthermore, its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, limiting its central nervous system effects when administered systemically.

Future research in this area could focus on:

-

Preclinical Studies: Evaluating the effects of centrally acting, short-duration acetylcholinesterase inhibitors in animal models of Alzheimer's disease to better understand the immediate impact of cholinergic enhancement on synaptic function and network activity.

-

Biomarker Development: Further investigating the potential of cholinergic challenge tests, perhaps with more brain-penetrant agents, as diagnostic or prognostic biomarkers for Alzheimer's disease.

-

Comparative Studies: Comparing the acute effects of different acetylcholinesterase inhibitors with varying pharmacokinetic and pharmacodynamic profiles on cognitive and electrophysiological measures in AD patients.

Conclusion

This compound has played a historical role in the exploration of the cholinergic system in Alzheimer's disease. While not a viable therapeutic agent for chronic management, the early research highlights the sensitivity of cognitive and physiological systems to cholinergic modulation in AD. The data, though sparse, underscores the foundational principles of the cholinergic hypothesis and provides a basis for the development of more suitable acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This guide serves as a repository of the core scientific information on the early-stage research of this compound in this context, intended to inform and guide future research endeavors in the field of Alzheimer's drug discovery and development.

References

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Effect of cholinergic and anticholinergic drugs on short-term memory in Alzheimer's dementia: a neuropsychological and computerized electroencephalographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth hormone response to edrophonium in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Fleeting Solution: A Technical History of Edrophonium's Discovery and Elucidation

An in-depth guide for researchers, scientists, and drug development professionals on the history, mechanism, and experimental validation of Edrophonium, a short-acting anticholinesterase.

Executive Summary

Edrophonium, a quaternary ammonium compound, carved a significant niche in mid-20th-century neurology and anesthesiology as a rapid-onset, short-acting acetylcholinesterase (AChE) inhibitor. Its unique pharmacokinetic profile made it an invaluable tool for the diagnosis of myasthenia gravis through the "Tensilon test" and for the reversal of neuromuscular blockade. This technical guide provides a comprehensive overview of the history of Edrophonium's discovery, its synthesis, mechanism of action, and the key experimental protocols that defined its clinical utility. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using Graphviz diagrams to offer a detailed resource for professionals in the field.

Historical Development and Discovery

The journey to Edrophonium's development is rooted in the broader history of research into cholinergic transmission and the quest for treatments for myasthenia gravis. Following the discovery in the 1930s by Dr. Mary Walker that physostigmine, an acetylcholinesterase inhibitor, could temporarily alleviate the muscle weakness characteristic of myasthenia gravis, the therapeutic potential of targeting AChE was established.[1]

Scientists at Hoffmann-La Roche, a company with a burgeoning interest in synthesizing novel pharmaceuticals, sought to create a more manageable and predictable anticholinesterase agent.[2] This research culminated in the work of Aeschlimann and Stempel, who synthesized Edrophonium. Their work was recognized with a patent in 1953.[3] Marketed under the trade name Tensilon, Edrophonium's rapid and brief action made it particularly suitable for diagnostic purposes, leading to its widespread adoption for the "Tensilon test" by the early 1950s.[4]

Chemical Synthesis

The synthesis of Edrophonium chloride is a two-step process. It begins with the reaction of 3-dimethylaminophenol with ethyl bromide. This reaction forms ethyl(3-hydroxyphenyl)dimethylammonium bromide. In the second step, the bromide is replaced by a chloride ion through a reaction with silver chloride, yielding the final product, this compound.[3]

Synthesis of this compound.

Mechanism of Action

Edrophonium exerts its pharmacological effects by reversibly inhibiting the acetylcholinesterase (AChE) enzyme.[3][5]

-

Enzyme Inhibition: At the neuromuscular junction, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic receptors on the postsynaptic muscle fiber, triggering muscle contraction. AChE rapidly hydrolyzes ACh, terminating the signal. Edrophonium, due to its structural similarity to acetylcholine, acts as a competitive inhibitor of AChE.[6]

-

Increased Acetylcholine Availability: By blocking the active site of AChE, Edrophonium prevents the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft.[5][6]

-

Enhanced Neuromuscular Transmission: The increased concentration of ACh enhances the stimulation of nicotinic receptors on the muscle endplate, leading to improved muscle strength in conditions like myasthenia gravis where the number of functional receptors is reduced.[5]

References

- 1. The history of acetylcholinesterase inhibitors in the treatment of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. roche.com [roche.com]

- 3. Edrophonium - Wikipedia [en.wikipedia.org]

- 4. The edrophonium test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is this compound used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Edrophonium Chloride in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edrophonium chloride is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1] By preventing the breakdown of acetylcholine (ACh), edrophonium increases the concentration and prolongs the action of ACh at cholinergic synapses.[1][2] This property makes it a valuable tool in clinical diagnostics, particularly for myasthenia gravis, and a subject of interest in electrophysiological research to probe the function of cholinergic systems.[1][2]

These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology studies, with a focus on whole-cell voltage-clamp and patch-clamp techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of edrophonium on ion channel function and synaptic transmission.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[1][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[1]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations such as Na+ and Ca2+.[4][5] This influx leads to membrane depolarization and excitatory postsynaptic potentials (EPSPs).

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that can modulate ion channel activity through various second messenger pathways.[6][7] For example, M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium and activate protein kinase C (PKC). M2 and M4 receptors are often coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7]

In addition to its effects on AChE, studies have shown that edrophonium can also directly interact with and inhibit nicotinic acetylcholine receptors, particularly at clinically relevant concentrations. This direct action can lead to channel block and enhanced desensitization of the receptor.[8]

Data Presentation

The following tables summarize quantitative data on the effects of this compound from electrophysiology studies.

| Parameter | Value | Cell Type/Preparation | Experimental Condition | Reference |

| IC50 (nAChR Inhibition) | ||||

| at -60 mV | 82.1 ± 5.0 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | Whole-cell voltage-clamp | [8] |

| at -90 mV | 50.8 ± 2.7 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | Whole-cell voltage-clamp | [8] |

| at -120 mV | 41.1 ± 1.3 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | Whole-cell voltage-clamp | [8] |

| Ki (AChE Inhibition) | ||||

| Human erythrocytes | 0.2 µM | Purified enzyme | In vitro enzyme assay | [9] |

| Purified calf forebrain | 0.2 µM | Purified enzyme | In vitro enzyme assay | [9] |

| Purified octopus brain | 0.4 µM | Purified enzyme | In vitro enzyme assay | [9] |

| IC50 (AChE Inhibition) | ||||

| Human erythrocytes | 0.2 µM | Purified enzyme | In vitro enzyme assay | [9] |

| Purified calf forebrain | 0.05 µM | Purified enzyme | In vitro enzyme assay | [9] |

| Purified octopus brain | 0.5 µM | Purified enzyme | In vitro enzyme assay | [9] |

| Parameter | Change | Subject/Preparation | Experimental Condition | Reference |

| Cardiac Electrophysiology | ||||

| Sinus cycle length | Increased from 778 ± 21 ms to 883 ± 36 ms | Normally innervated human heart | Constant intravenous infusion | [10] |

| AH interval | Increased from 88 ± 11 ms to 100 ± 12 ms | Normally innervated human heart | Constant intravenous infusion | [10] |

| AV nodal functional refractory period | Increased from 351 ± 44 ms to 391 ± 36 ms | Normally innervated human heart | Constant intravenous infusion | [10] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Chemical Information:

-

Name: this compound

-

CAS Number: 116-38-1

-

Molecular Formula: C10H16ClNO

-

Molecular Weight: 201.69 g/mol

-

-

Solubility: this compound is soluble in water and DMSO. For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in deionized water or an appropriate buffer.

-

Stock Solution Preparation (e.g., 10 mM):

-

Weigh out 2.017 mg of this compound powder.

-

Dissolve in 1 mL of deionized water or external buffer solution.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentrations in the external recording solution. For example, to make a 100 µM working solution from a 10 mM stock, dilute 10 µL of the stock solution into 990 µL of the external solution.

-

Whole-Cell Voltage-Clamp Recording Protocol

This protocol is adapted from a study on nAChR inhibition by edrophonium and can be modified for various cell types.[8]

-

Cell Preparation: Culture cells expressing the acetylcholine receptors of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNAs, or mammalian cell lines such as HEK293 or CHO cells stably expressing the receptor).

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

-

Internal (Pipette) Solution (in mM): 90 K-Gluconate, 40 KCl, 3.2 MgCl2, 3.2 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm. On the day of recording, add 2 mM Mg-ATP and 0.3 mM Na-GTP.

-

-

Electrode Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution, avoiding air bubbles.

-

-

Recording Procedure:

-

Establish a whole-cell configuration on a selected cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply a nicotinic agonist (e.g., 100 µM dimethylphenyl piperazinium iodide - DMPP) to elicit a baseline inward current.

-

After establishing a stable baseline response, co-apply the nicotinic agonist with various concentrations of this compound (e.g., 1 µM to 100 µM).

-

To investigate voltage-dependence, repeat the agonist and edrophonium application at different holding potentials (e.g., -90 mV and -120 mV).[8]

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of edrophonium.

-

Calculate the percentage of inhibition for each edrophonium concentration.

-

Construct a concentration-response curve and determine the IC50 value at different holding potentials.

-

In Vitro Patch-Clamp Protocol for Neurons

This protocol provides a general framework for investigating the effects of edrophonium on synaptic transmission in brain slices.

-

Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, cortex) in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour before recording.

-

-

Recording Solutions:

-

aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution (for voltage-clamp of EPSCs, in mM): 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.

-

-

Recording Procedure:

-

Obtain whole-cell patch-clamp recordings from visually identified neurons.

-

For voltage-clamp recordings of spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs), hold the neuron at -70 mV.

-

Establish a stable baseline recording of synaptic activity.

-

Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).

-

Record changes in the frequency, amplitude, and kinetics of sEPSCs or the amplitude of eEPSCs.

-

-

Data Analysis:

-

Analyze changes in synaptic event frequency and amplitude using appropriate software.

-

Compare the synaptic parameters before, during, and after edrophonium application.

-

Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of any observed effects.

-

Visualizations

Signaling Pathways of Acetylcholine Receptors

Caption: Signaling pathways activated by increased acetylcholine due to this compound.

Experimental Workflow for Whole-Cell Voltage-Clamp

Caption: Experimental workflow for a whole-cell voltage-clamp study of edrophonium.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Electrophysiological effects of edrophonium in the innervated and the transplanted denervated human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reversing Neuromuscular Blockade in Rodent Studies with Edrophonium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing edrophonium chloride for the reversal of neuromuscular blockade in rodent research models. The information compiled herein is intended to facilitate the design and execution of experiments in pharmacology, anesthesiology, and toxicology.

Introduction

This compound is a short-acting acetylcholinesterase inhibitor.[1] It functions by preventing the breakdown of acetylcholine, a neurotransmitter essential for muscle contraction, at the neuromuscular junction.[1] This accumulation of acetylcholine helps to restore neuromuscular transmission following the administration of non-depolarizing neuromuscular blocking agents (NMBAs).[1] Due to its rapid onset and short duration of action, edrophonium is a valuable tool in preclinical research for the controlled reversal of muscle relaxation.[1]

Mechanism of Action